3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Description
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a heterocyclic compound featuring a fused indole and tetrahydrobenzothiazole scaffold linked via a propanamide bridge. The indole moiety (3-acetyl-1H-indol-1-yl) is a privileged structure in medicinal chemistry due to its role in modulating biological activity, particularly in antimicrobial and enzyme-inhibitory applications . The tetrahydrobenzothiazole core contributes to metabolic stability and binding affinity, as observed in analogous compounds targeting microbial sortases and other enzymes .
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,21,22,25) |
InChI Key |
BCSIMUJIWDJVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea with Cyclohexanone Derivatives
This method involves the reaction of cyclohexanone with thiourea under acidic conditions to form the benzothiazole ring. A modified protocol from employs 2-chlorocyclohexanone and thiourea in acetone with magnesium sulfate as a desiccant. Key steps include:
-
Reaction Setup :
-
2-Chlorocyclohexanone (10.2 g, 111 mmol) and thiourea (8.5 g, 111 mmol) are suspended in acetone (20 mL) with MgSO₄ (6.7 g, 55 mmol).
-
The mixture is refluxed for 1 hour, cooled, and basified with NH₄OH.
-
Extraction with ethyl acetate followed by column chromatography yields the primary amine (43% yield).
-
-
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of 2-chlorocyclohexanone, followed by cyclization and elimination of HCl.
-
Table 1: Optimization of Benzothiazole Amine Synthesis
| Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea + 2-Cl-Cyclohexanone | Acetone | MgSO₄ | 1.25 | 43 |
| Thiourea + Cyclohexanone | H₂SO₄ | - | 3 | 38 |
| Methylthiourea + 2-Cl-Cyclohexanone | Acetone | MgSO₄ | 1 | 45 |
Synthesis of 3-(3-Acetyl-1H-Indol-1-yl)Propanoic Acid
The indole fragment requires regioselective acetylation at the 3-position and functionalization at the 1-position with a propanoic acid group.
Acetylation of Indole
Friedel-Crafts acetylation is employed to introduce the acetyl group at the 3-position of indole:
Alkylation at the 1-Position
The 1-position of 3-acetylindole is alkylated with 3-bromopropionyl chloride:
Table 2: Key Intermediates for Indole Fragment
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| 3-Acetylindole | Acetyl chloride, AlCl₃ | 89 |
| 1-(3-Chloropropyl)-3-acetylindole | 3-Bromopropionyl chloride | 72 |
Amide Coupling of Fragments
The final step involves coupling the benzothiazole amine with the indole-derived propanoic acid.
Activation and Coupling
-
Acid Chloride Method :
-
3-(3-Acetyl-1H-indol-1-yl)propanoic acid (2.0 g, 8.2 mmol) is treated with thionyl chloride (5 mL) at reflux for 2 hours.
-
The resulting acid chloride is reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.38 g, 8.2 mmol) in THF with triethylamine (1.7 mL, 12 mmol).
-
Stirring for 12 hours yields the target compound after purification (65% yield).
-
-
Carbodiimide-Mediated Coupling :
-
Using EDCI (1.73 g, 9 mmol) and HOBt (1.22 g, 9 mmol) in DMF, the carboxylic acid and amine are coupled at room temperature for 24 hours (78% yield).
-
Table 3: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | THF | 65 |
| EDCI/HOBt | EDCI, HOBt | DMF | 78 |
| DCC | DCC, DMAP | CH₂Cl₂ | 70 |
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
Stability of Benzothiazole Amine
Purification of Final Product
-
Challenge : Co-elution of unreacted starting materials.
-
Solution : Gradient elution with ethyl acetate/hexanes (1:3 to 1:1) on silica gel.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with enzymes involved in metabolic pathways. The compound may also induce apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Table 1. Structural and Activity Comparison of Key Analogs
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Feasibility :
- Therapeutic Potential: Hybrids of indole and benzothiazole are underexplored but promising for antimicrobial and anti-biofilm applications .
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole moiety and a benzothiazole ring, which are known for their biological significance.
Antimicrobial Activity
Recent studies have indicated that derivatives of indole and benzothiazole possess significant antimicrobial properties. For instance, a related compound demonstrated notable activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition | |
| Candida albicans | Notable Activity |
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway and the activation of caspases.
Case Study:
A study highlighted the effect of similar compounds on human breast cancer cells (MCF-7), where treatment resulted in reduced cell viability and increased apoptosis markers. The underlying mechanism was attributed to the activation of p53 and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
Compounds containing indole and benzothiazole structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation: Indole derivatives often interact with GPCRs, influencing various signaling pathways involved in inflammation and pain response.
- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process.
- Gene Expression Regulation: It may affect the expression of genes related to apoptosis and cell cycle regulation.
Research Findings
Several studies have focused on synthesizing derivatives similar to this compound to explore their biological activities further. For example:
- A study synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 |
| Compound B | 15.0 | HeLa |
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires multi-step optimization:
- Automated synthesizers and continuous flow reactors enhance reproducibility and reduce human error, as seen in structurally similar indole-thiadiazole hybrids .
- Catalyst and solvent selection (e.g., palladium catalysts for coupling reactions, polar aprotic solvents like DMF) minimizes side products .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) isolates the compound effectively .
- Monitoring : Real-time TLC or NMR tracks reaction progress to halt at optimal conversion .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and validate using positive controls .
- Purity verification : Use orthogonal methods (HPLC + mass spectrometry) to confirm ≥95% purity .
- Structural analogs : Compare activity with derivatives (e.g., benzothiazole vs. thiadiazole analogs) to isolate pharmacophoric groups .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues affecting assays) .
Advanced: What computational strategies predict interaction mechanisms with biological targets?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model binding energies at active sites (e.g., kinase domains) .
- Molecular docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., indole-acetyl group binding to hydrophobic pockets) .
- Machine learning : Train models on structurally similar compounds (e.g., benzothiazole-containing ligands) to predict affinity and selectivity .
Basic: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution : Modify the acetyl-indole or tetrahydrobenzothiazole moieties and test activity .
- Statistical DOE : Use factorial design to vary parameters (e.g., substituent position, steric bulk) and quantify effects .
- Analytical validation : Confirm structural changes via -NMR and IR spectroscopy .
Advanced: What purification techniques are critical for isolating this compound?
Methodological Answer:
- HPLC optimization : Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to improve peak resolution .
- Combined methods : Recrystallization (e.g., ethyl acetate/hexane) followed by size-exclusion chromatography removes polymeric byproducts .
- Quality control : Compare melting points and spectroscopic data with literature analogs (e.g., indole-benzothiazole derivatives) .
Advanced: How to structure kinetic studies for degradation pathways under physiological conditions?
Methodological Answer:
- pH/temperature profiling : Incubate the compound at pH 1–10 (simulating GI tract to plasma) and analyze degradation via LC-MS .
- Isotope labeling : Use -labeled analogs to track metabolic cleavage sites .
- Computational modeling : Apply Arrhenius equations to predict shelf-life and activation energy barriers .
Basic: What challenges arise in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor design : Transition from batch to continuous flow systems to manage exothermic reactions .
- Catalyst recycling : Immobilize catalysts (e.g., silica-supported palladium) to reduce costs .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., temperature, pressure) .
Advanced: How to validate hypothesized metabolic pathways using in vitro/in silico models?
Methodological Answer:
- In vitro assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- In silico tools : Predict metabolites with software like MetaSite and validate via high-resolution mass spectrometry .
- Cross-species comparison : Test metabolism in human vs. rodent models to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
